3-chloro-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
3-chloro-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a benzamide group, and a chloro substituent
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . This results in a decrease in inflammation and pain.
Pharmacokinetics
The compound’s anti-inflammatory activity suggests that it is likely absorbed and distributed to sites of inflammation where it exerts its effects .
Result of Action
The compound’s action results in a reduction of inflammation. It has been shown to have significant anti-inflammatory activity, with compounds demonstrating excellent COX-2 selectivity index (SI) values and inhibition of albumin denaturation .
Preparation Methods
Synthetic Routes:
Biological Activity
3-chloro-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various applications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common synthetic route includes the condensation of 3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazole with appropriate benzoyl chlorides or amines under controlled conditions. The reaction often employs catalysts and may require elevated temperatures to enhance yield and purity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties by inhibiting key bacterial enzymes. For instance, it may interfere with the function of enzymes critical for bacterial cell wall synthesis or metabolism.
Anticancer Properties: The compound has shown potential in inhibiting tumor cell proliferation. It may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.
Biological Activity Assays
Various assays have been conducted to evaluate the biological activity of this compound:
Activity | Assay Type | IC50/IC90 Values | Cell Lines Tested |
---|---|---|---|
Antimicrobial | Disk diffusion method | 10 µg/mL | Staphylococcus aureus, E. coli |
Anticancer | MTT assay | 15 µM | HeLa (cervical), MCF7 (breast) |
Cytotoxicity | Trypan Blue exclusion | >50 µM | HEK293 (human embryonic kidney) |
Case Studies
- Antimicrobial Efficacy: A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The compound showed an IC50 value of 10 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
- Cancer Cell Inhibition: In vitro studies on HeLa and MCF7 cell lines revealed that the compound effectively inhibited cell growth with an IC50 value of 15 µM. Further mechanistic studies indicated that the compound might induce apoptosis via mitochondrial pathways.
Properties
IUPAC Name |
3-chloro-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-3-20-15-13(22-2)8-5-9-14(15)23-17(20)19-16(21)11-6-4-7-12(18)10-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPSCLGYUGXOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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